
1-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of the oxadiazole ring in this compound further enhances its chemical and biological properties, making it a valuable molecule for scientific research and industrial applications.
准备方法
The synthesis of 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Azetidinone formation: The azetidinone ring can be formed by the reaction of a suitable β-lactam precursor with an appropriate amine or hydrazine derivative.
Coupling of the oxadiazole and azetidinone rings: The final step involves the coupling of the oxadiazole and azetidinone rings through a suitable linker, such as an alkyl or aryl group, under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of advanced techniques such as microwave-assisted synthesis or flow chemistry.
化学反应分析
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways.
Interacting with cellular receptors: The compound can bind to cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Inducing apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
相似化合物的比较
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can be compared with other similar compounds, such as:
3-(prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidinone ring but lacks the oxadiazole moiety, resulting in different chemical and biological properties.
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound contains a trimethoxyphenyl group instead of the oxadiazole ring, leading to variations in its biological activities.
Combretastatin A-4 analogues: These compounds have a similar β-lactam scaffold but differ in the substituents attached to the azetidinone ring, affecting their interactions with molecular targets.
The uniqueness of 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one lies in the presence of both the oxadiazole and azetidinone rings, which contribute to its diverse chemical and biological properties.
属性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)9-11-10(15-12-9)8-4-13(5-8)7(3)14/h6,8H,4-5H2,1-3H3 |
InChI 键 |
LHDHQEJGSPHWBX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NOC(=N1)C2CN(C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)
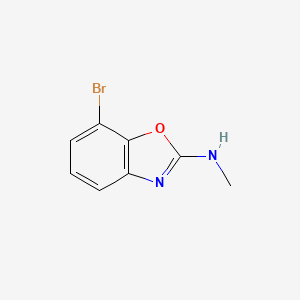
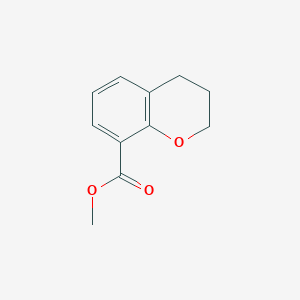

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)
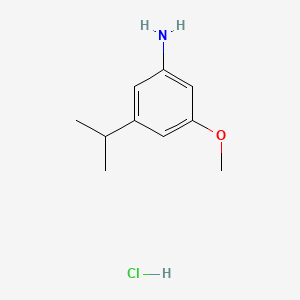
![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B13467459.png)
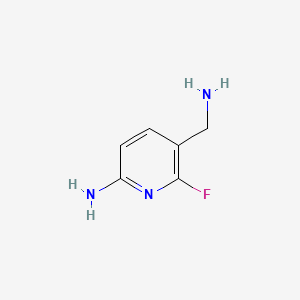
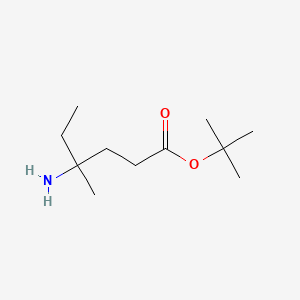
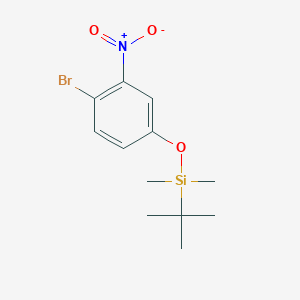
![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)
![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)
